molecular formula C13H13ClN4O B11738566 (2E)-N'-[(E)-(4-chlorophenyl)methylidene]-2-cyano-3-(dimethylamino)prop-2-enehydrazide

(2E)-N'-[(E)-(4-chlorophenyl)methylidene]-2-cyano-3-(dimethylamino)prop-2-enehydrazide

Cat. No.: B11738566
M. Wt: 276.72 g/mol
InChI Key: KQKWWKCTEXPHEE-HSTVYMNFSA-N
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Description

(2E)-N’-[(E)-(4-chlorophenyl)methylidene]-2-cyano-3-(dimethylamino)prop-2-enehydrazide is a chemical compound with a complex structure that includes a chlorophenyl group, a cyano group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N’-[(E)-(4-chlorophenyl)methylidene]-2-cyano-3-(dimethylamino)prop-2-enehydrazide typically involves the reaction of 4-chlorobenzaldehyde with 2-cyano-3-(dimethylamino)prop-2-enehydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(2E)-N’-[(E)-(4-chlorophenyl)methylidene]-2-cyano-3-(dimethylamino)prop-2-enehydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorophenyl derivatives, while reduction may produce various hydrazide compounds .

Scientific Research Applications

(2E)-N’-[(E)-(4-chlorophenyl)methylidene]-2-cyano-3-(dimethylamino)prop-2-enehydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2E)-N’-[(E)-(4-chlorophenyl)methylidene]-2-cyano-3-(dim

Properties

Molecular Formula

C13H13ClN4O

Molecular Weight

276.72 g/mol

IUPAC Name

(E)-N-[(Z)-(4-chlorophenyl)methylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide

InChI

InChI=1S/C13H13ClN4O/c1-18(2)9-11(7-15)13(19)17-16-8-10-3-5-12(14)6-4-10/h3-6,8-9H,1-2H3,(H,17,19)/b11-9+,16-8-

InChI Key

KQKWWKCTEXPHEE-HSTVYMNFSA-N

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)N/N=C\C1=CC=C(C=C1)Cl

Canonical SMILES

CN(C)C=C(C#N)C(=O)NN=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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